BPG is the first-line treatment for most forms of syphilis, a sexually transmitted bacterial infection. Research studies have explored the efficacy of single-dose BPG regimens in HIV-positive individuals, demonstrating its effectiveness. Source: A single dose of benzathine penicillin G is as effective as multiple doses of benzathine penicillin G for the treatment of HIV-infected persons with early syphilis:
BPG is used for secondary prophylaxis to prevent rheumatic heart disease, a complication arising from untreated Streptococcal infections. Research is ongoing to improve BPG formulations for better patient adherence, especially in regions with high disease burden. Source: The Benzathine Penicillin G (BPG) reformulation preferences study - towards a new Pencillin for Rheumatic Fever and Rheumatic Heart Disease
Benzathine benzylpenicillin, also known as benzathine penicillin G, is a long-acting antibiotic belonging to the penicillin class. It is primarily used to treat various bacterial infections, including strep throat, diphtheria, syphilis, and yaws. Additionally, it serves as a preventive measure against rheumatic fever and is administered through intramuscular injection. The compound combines benzylpenicillin with benzathine, which acts as a stabilizer, allowing for slow release and prolonged action in the body .
Benzathine penicillin G acts by inhibiting bacterial cell wall synthesis. Here's a breakdown of the key steps [, ]:
Benzathine penicillin G is generally well-tolerated; however, some potential safety concerns include []:
Benzathine benzylpenicillin undergoes hydrolysis in aqueous solutions, leading to the release of benzylpenicillin. This reaction is influenced by factors such as pH and temperature. The compound's stability is crucial for its efficacy, particularly in clinical settings where it is stored and administered. The presence of excipients like soy lecithin can also affect its solubility and absorption characteristics .
As an antibiotic, benzathine benzylpenicillin exhibits bactericidal activity against a range of gram-positive bacteria. It works by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins. This mechanism effectively halts the growth of susceptible bacteria. The compound is particularly effective against organisms like Streptococcus pneumoniae, Corynebacterium diphtheriae, and Treponema pallidum (the causative agent of syphilis) . Its long-acting formulation allows for less frequent dosing compared to other penicillins.
The synthesis of benzathine benzylpenicillin involves the condensation of benzylpenicillin with benzathine. This process typically requires specific conditions to ensure high yield and purity. The reaction can be performed using various solvents and catalysts to optimize the reaction environment. The final product is usually purified through crystallization or chromatography techniques to remove any unreacted materials or by-products .
Benzathine benzylpenicillin is widely utilized in medical practice due to its effectiveness in treating and preventing bacterial infections. Key applications include:
Benzathine benzylpenicillin can be compared with several other antibiotics within the penicillin class. Below are some similar compounds along with their unique characteristics:
Compound Name | Unique Characteristics |
---|---|
Benzylpenicillin | Short-acting; used primarily for immediate treatment |
Procaine penicillin | Intermediate-acting; often used in dental procedures |
Amoxicillin | Broad-spectrum; effective against a wider range of bacteria |
Ampicillin | Similar spectrum as amoxicillin but less effective orally |
Benzathine benzylpenicillin stands out due to its long-lasting effects and specific use cases in prophylaxis and treatment of certain infections that require sustained therapeutic levels over time .
Benzathine benzylpenicillin is a semisynthetic antibiotic formed by combining two molecules of penicillin G (benzylpenicillin) with one molecule of dibenzylethylenediamine (benzathine). Its molecular formula is C₄₈H₅₆N₆O₈S₂, with a molar mass of 909.13 g/mol . The compound crystallizes as a tetrahydrate, as confirmed by X-ray diffraction studies .
Property | Value | Source |
---|---|---|
Molecular Formula | C₄₈H₅₆N₆O₈S₂ | |
Molar Mass | 909.13 g/mol | |
CAS Registry Number | 1538-09-6 | |
InChI Key | BVGLIYRKPOITBQ-ANPZCEIESA-N |
The IUPAC name of benzathine benzylpenicillin is:
N,N'-dibenzylethane-1,2-diamine; (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid .
Benzathine benzylpenicillin is synthesized via a stoichiometric reaction between penicillin G (produced by Penicillium fungi) and dibenzylethylenediamine under controlled pH conditions :
Property | Value | Source |
---|---|---|
Water Solubility | 0.285 mg/mL (very slight) | |
Alcohol Solubility | Sparingly soluble | |
Melting Point | 123–125°C (decomposes) | |
Partition Coefficient | logP = 1.92 (hydrophobic) |
X-ray diffraction reveals a monoclinic crystal system with space group P2₁ and unit cell parameters:
The benzathine moiety stabilizes the crystal lattice via π-π stacking of benzyl groups .
Benzathine benzylpenicillin represents the internationally recognized name for this semisynthetic antibiotic compound [1] [2]. The compound is also widely known by its United States Pharmacopeia designation as penicillin G benzathine [3] [4]. This dual nomenclature reflects its position as both an International Nonproprietary Name and a pharmacopeial standard [5].
The International Union of Pure and Applied Chemistry systematic name for the anhydrous form is: N,N'-dibenzylethane-1,2-diamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [1] [3]. For the tetrahydrate form, the systematic name includes the additional designation "tetrahydrate" to indicate the presence of four water molecules in the crystal structure [2] [6].
The Chemical Abstracts Service systematic name provides an alternative descriptive nomenclature: 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-(2S,5R,6R)-, compound with N,N'-bis(phenylmethyl)-1,2-ethanediamine (2:1) [4] [7] [5].
Benzathine benzylpenicillin is classified as a benzathine(2+) salt in which the counter anions are benzylpenicillin(1−) [8] [9]. This classification reflects its chemical structure as a salt compound formed between the benzathine base and two molecules of benzylpenicillin acid. The compound belongs to the penicillin family of beta-lactam antibiotics and represents a depot or repository formulation designed for prolonged drug release [10] [8].
Property | Anhydrous Form | Tetrahydrate Form |
---|---|---|
Molecular Formula | C₄₈H₅₆N₆O₈S₂ [1] [3] [11] | C₄₈H₆₄N₆O₁₂S₂ [2] [10] |
Molecular Weight | 909.12 g/mol [3] [11] [12] | 981.19 g/mol [10] [13] |
Exact Mass | 908.360105135 g/mol [3] | 980.4024 g/mol [10] |
The compound exhibits specific stereochemical configurations with defined atom stereocenters. The molecule contains six defined atom stereocenters and zero undefined atom stereocenters [12]. The stereochemical designation (2S,5R,6R) in the systematic name refers to the absolute configuration at the specific carbon atoms in the penicillin core structure [1] [3] [4].
Benzathine benzylpenicillin consists of two primary structural components: two molecules of benzylpenicillin (penicillin G) and one molecule of N,N'-dibenzylethylenediamine (benzathine) [8] [6] [5]. This stoichiometric relationship (2:1) is reflected in its classification as a compound with three covalently bonded units [12].
Identifier Type | Value |
---|---|
CAS Registry Number | 1538-09-6 [1] [3] [4] [11] |
UNII | SSZ1S4I0US [3] [11] [14] |
ChEMBL ID | CHEMBL3182097 [1] [3] [14] |
ChEBI ID | CHEBI:51352 [8] [9] [14] |
PubChem CID | 15232 [1] [3] |
InChI Key | BVGLIYRKPOITBQ-ANPZCEIESA-N [3] [8] [14] |
EINECS Number | 216-260-5 [1] [7] |
MDL Number | MFCD00079284 [11] [14] [15] |
KEGG ID | D02157 [10] |
For the tetrahydrate form, an additional CAS Registry Number 41372-02-5 is assigned [16] [6] [13]. The compound also carries the UNII designation RIT82F58GK for the tetrahydrate formulation [2] [16] [6].
The compound name varies across different languages and regions, reflecting international pharmaceutical nomenclature standards:
Various pharmacopeial authorities recognize different naming conventions:
Property | Value |
---|---|
Melting Point | 123-124°C [4] [11] [13] |
Physical State | White crystalline powder [11] [19] |
Optical Rotation | [α]D25 +206° (c = 0.105 in formamide) [11] [7] |
Benzathine benzylpenicillin exhibits limited water solubility, which is fundamental to its function as a depot formulation [11] [20] [21]. The compound is very slightly soluble in water, slightly soluble in ethanol (96 percent), and freely soluble in dimethylformamide and formamide [11] [19]. This solubility profile enables the sustained release characteristics that distinguish it from other penicillin formulations.
The compound exhibits specific molecular characteristics relevant to its pharmaceutical properties:
The International Chemical Identifier (InChI) provides a standardized method for representing the molecular structure: InChI=1S/2C16H18N2O4S.C16H20N2/c21-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h23-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2/t2*11-,12+,14-;/m11./s1 [3] [8].
The Simplified Molecular Input Line Entry System representation captures the molecular connectivity and stereochemistry in a linear notation format [3] [8] [15].
Benzathine benzylpenicillin represents a sophisticated organic salt compound with the molecular formula C₄₈H₅₆N₆O₈S₂ and a molecular weight of 909.12-909.13 grams per mole [1] [2] [3]. The compound exhibits a monoisotopic mass of 908.360105 atomic mass units and is officially registered under CAS number 1538-09-6 [1] [3] [4]. This crystalline white powder demonstrates very limited water solubility at 0.2-0.3 milligrams per milliliter, while showing sparingly soluble characteristics in ethanol [2] [5] [6].
The melting point ranges from 123-124 degrees Celsius, indicating substantial thermal stability characteristic of crystalline pharmaceutical compounds [2] [4] [5]. The compound maintains absolute stereochemistry with six defined stereocenters, all maintaining specific spatial arrangements essential for biological activity [3] [7]. The European Community number 216-260-5, UNII identifier SSZ1S4I0US, and ChEMBL ID CHEMBL3182097 provide standardized international recognition for regulatory and research purposes [8] [3] [9].
The active antimicrobial component consists of two benzylpenicillin molecules, each with the molecular formula C₁₆H₁₈N₂O₄S and molecular weight 334.39 grams per mole [10] [11]. Each benzylpenicillin unit contains the characteristic beta-lactam ring fused to a thiazolidine ring, forming the essential penicillin nucleus [10] [12] [13]. The phenylacetyl side chain attached to the beta-lactam ring determines the specific antimicrobial spectrum and pharmacological properties [10] [14] [12].
The stereochemical configuration of each benzylpenicillin unit follows the (2S,5R,6R) notation, indicating the absolute spatial arrangement of atoms around the three chiral centers [3] [4] [7]. This precise stereochemistry proves critical for antimicrobial activity, as the beta-lactam ring must maintain specific geometric relationships to interact effectively with bacterial penicillin-binding proteins [10] [11].
The benzathine component, chemically designated as N,N'-dibenzylethylenediamine, possesses the molecular formula C₁₆H₂₀N₂ with a molecular weight of 240.35 grams per mole [15] [16] [17]. This diamine consists of an ethylenediamine bridge connecting two benzyl groups through secondary amine linkages [16] [18] [19]. The benzathine molecule functions as a dication, accepting protons from the carboxylic acid groups of two benzylpenicillin molecules to form the stable salt complex [20] [15] [19].
The benzathine structure lacks chiral centers, contributing no stereochemical complexity to the overall compound [7] [21]. However, its symmetric structure provides balanced electrostatic interactions with the two penicillin anions, creating a stable 2:1 stoichiometric arrangement [20] [15]. The benzyl groups introduce lipophilic character that significantly influences the compound's solubility profile and depot-forming properties [22] [23] [19].
The molecular architecture incorporates approximately 45 carbon-carbon single bonds distributed across aromatic rings, aliphatic chains, and cyclic structures [10] [14]. The 56 carbon-hydrogen bonds maintain standard bond lengths of approximately 1.09 Angstroms, while eight carbon-nitrogen single bonds exhibit polar covalent character with bond lengths around 1.47 Angstroms [7] [11].
Four carbon-oxygen double bonds in the carbonyl groups demonstrate shortened bond lengths of approximately 1.23 Angstroms, contributing to the compound's reactivity profile [10] [11]. The 24 carbon-carbon aromatic bonds within the four benzene rings exhibit delocalized character with bond lengths around 1.39 Angstroms [14] [13]. Two carbon-sulfur single bonds in the thiazolidine rings display polar covalent characteristics with extended bond lengths of approximately 1.81 Angstroms [10] [12].
The salt formation mechanism involves acid-base reactions between the carboxylic acid groups of benzylpenicillin and the diamine functionality of benzathine [20] [15] [19]. This ionic interaction creates electrostatic attractions between the positively charged benzathine dication and the negatively charged penicillin anions [24] [25]. The 2:1 stoichiometric ratio ensures charge neutrality while maximizing stability through balanced electrostatic forces [20] [15].
Hydrogen bonding patterns develop between the secondary amine groups in benzathine and the carboxylate oxygens of penicillin, contributing approximately four hydrogen bond donors and ten hydrogen bond acceptors to the overall structure [9] [3]. Van der Waals interactions between benzyl groups provide additional stabilization while influencing the compound's hydrophobic characteristics and depot-forming behavior [22] [23].
The absolute configuration designation encompasses six defined stereocenters, all located within the two benzylpenicillin units [3] [7]. Each penicillin molecule contributes three chiral centers at positions designated 2S, 5R, and 6R according to Cahn-Ingold-Prelog nomenclature [4] [7] [11]. This stereochemical precision proves essential for maintaining the beta-lactam ring integrity required for antimicrobial activity [10] [11].
The crystal packing arrangement creates a three-dimensional lattice structure that stabilizes the compound in solid form [6] [26]. The crystalline nature influences dissolution characteristics and contributes to the sustained-release properties observed in clinical applications [27] [22] [23]. The topological polar surface area of approximately 180 square Angstroms reflects the balance between hydrophilic and lipophilic regions within the molecule [9] [10].
The molecular structure directly influences the compound's distinctive physical properties, particularly its extremely low aqueous solubility [28] [22] [23]. The combination of ionic character from salt formation and substantial lipophilic regions from benzyl groups creates amphiphilic behavior that promotes depot formation at injection sites [22] [23] [20].
Irritant;Health Hazard